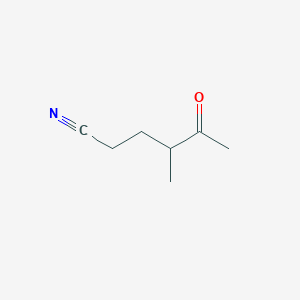
Lanthanum selenide
Overview
Description
Lanthanum selenide is a chemical compound composed of lanthanum and selenium. It is known for its unique properties and potential applications in various fields, including materials science and electronics. This compound is typically represented by the formula LaSe, indicating a one-to-one ratio of lanthanum to selenium atoms.
Mechanism of Action
Target of Action
Lanthanum selenide is a compound that has been studied for its potential applications in various fields, including electronics and optics . It’s important to note that the targets can vary depending on the specific application or context in which this compound is used.
Mode of Action
The mode of action of this compound is largely dependent on its physical and chemical properties. For instance, in the context of thin film technology, lanthanum substrates have been shown to improve the crystallinity of copper selenide films by increasing the crystallite size and decreasing both the microstrains and defect density . This suggests that this compound may interact with its targets (in this case, the copper selenide films) by influencing their structural properties.
Biochemical Pathways
Selenium-containing molecules are known to play crucial roles in diverse organisms . Two known routes for selenium incorporation into proteins and nucleic acids are via selenocysteine and 2-selenouridine
Pharmacokinetics
Studies on related compounds, such as lanthanum carbonate, indicate that lanthanum has low oral bioavailability and is excreted predominantly in bile
Result of Action
The results of this compound’s action can vary depending on the specific context. For instance, in the field of thin film technology, the use of lanthanum substrates has been shown to redshift the energy band gap and double the dielectric constant values of copper selenide films . This suggests that this compound may have significant effects on the optical and electrical properties of materials.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, high-temperature stability of different compositions of this compound is strongly dependent on pressure: as pressure decreases and temperature increases, the selenium content is reduced and the composition tends to La3Se4 . This suggests that environmental conditions such as temperature and pressure can significantly influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum selenide can be synthesized through several methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of lanthanum metal with selenium at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{2 La (s) + 3 Se (s) → 2 LaSe (s)} ]
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The reactants, lanthanum metal and selenium, are mixed in stoichiometric amounts and heated in a sealed container to prevent contamination. The reaction is usually conducted at temperatures ranging from 800°C to 1000°C.
Chemical Reactions Analysis
Types of Reactions: Lanthanum selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: this compound can be oxidized to form lanthanum oxide and selenium dioxide: [ \text{2 LaSe (s) + 3 O}_2 \text{(g) → 2 La}_2 \text{O}_3 \text{(s) + 2 SeO}_2 \text{(g)} ]
-
Reduction: this compound can be reduced by hydrogen gas to form lanthanum metal and hydrogen selenide: [ \text{LaSe (s) + H}_2 \text{(g) → La (s) + H}_2 \text{Se (g)} ]
-
Substitution: this compound can undergo substitution reactions with halogens to form lanthanum halides and selenium: [ \text{LaSe (s) + Cl}_2 \text{(g) → LaCl}_3 \text{(s) + Se (s)} ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions are typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Major Products Formed: The major products formed from these reactions include lanthanum oxide, selenium dioxide, lanthanum metal, hydrogen selenide, lanthanum halides, and elemental selenium.
Scientific Research Applications
Lanthanum selenide has several scientific research applications due to its unique properties:
-
Materials Science: this compound is used in the development of advanced materials, including semiconductors and superconductors. Its unique electronic properties make it a valuable component in these materials.
-
Electronics: this compound is used in the fabrication of electronic devices, including transistors and sensors
-
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its high catalytic activity and stability make it a valuable catalyst in these processes.
-
Biomedical Applications: this compound is being explored for its potential use in biomedical applications, including drug delivery and imaging
Comparison with Similar Compounds
Lanthanum selenide can be compared with other similar compounds, such as lanthanum sulfide and lanthanum telluride.
-
Lanthanum Sulfide (LaS): Lanthanum sulfide has similar electronic properties to this compound but is less stable at high temperatures. It is used in similar applications, including electronics and catalysis.
-
Lanthanum Telluride (LaTe): Lanthanum telluride has higher electrical conductivity than this compound but is more reactive. It is used in applications requiring high electrical conductivity, such as superconductors.
This compound is unique in its combination of stability, electrical conductivity, and catalytic activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
lanthanum(3+);selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3Se/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQCCUNFWHTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923321 | |
| Record name | Lanthanum selenide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-51-5 | |
| Record name | Lanthanum selenide (La2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum selenide (La2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum selenide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


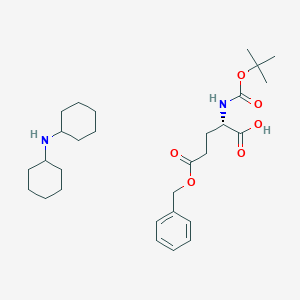
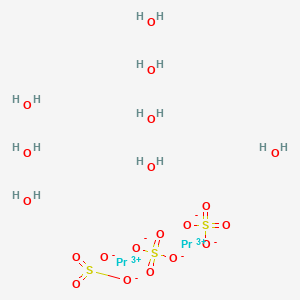

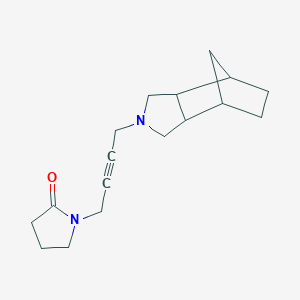
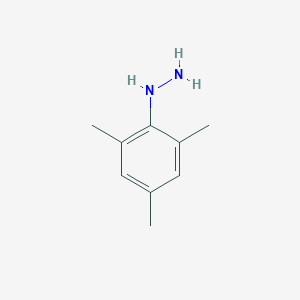
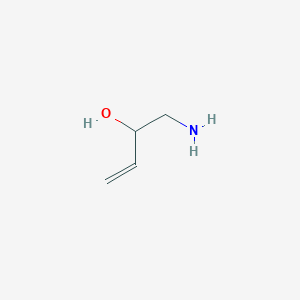
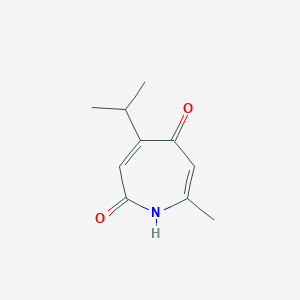

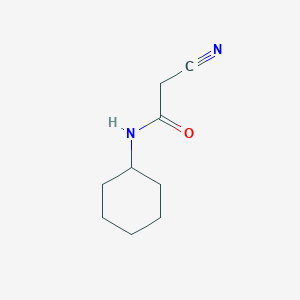
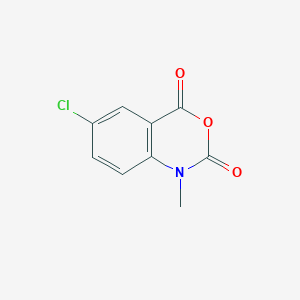
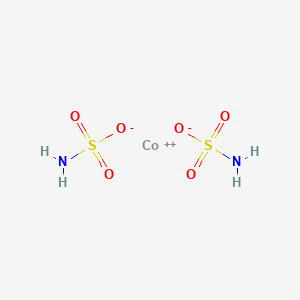
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)

